Dimethyl carbate

Overview

Description

Dimethylcarbate is an organic compound classified as a carbonate ester. It is a colorless, flammable liquid with a molecular formula of C3H6O3. This compound is known for its use as a methylating agent and as a co-solvent in various industrial applications. Dimethylcarbate is considered a green reagent due to its low toxicity and biodegradability .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethylcarbate can be synthesized through several methods:

Phosgene Method: Traditionally, dimethylcarbate was prepared by reacting phosgene with methanol. This method involves the formation of methyl chloroformate as an intermediate

Oxidative Carbonylation: This method has largely replaced the phosgene method. It involves the reaction of carbon monoxide and methanol in the presence of an oxidizer

Transesterification: Dimethylcarbate can also be produced by transesterifying ethylene carbonate or propylene carbonate with methanol, yielding ethylene glycol or propylene glycol as by-products.

Industrial Production Methods

Industrial production of dimethylcarbate primarily utilizes the oxidative carbonylation method due to its environmental benefits and efficiency. The process involves the use of high-performance catalysts to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

Dimethylcarbate undergoes various chemical reactions, including:

Methylation: It methylates anilines, carboxylic acids, and phenols, although these reactions are typically slow and may require an autoclave.

Substitution: Dimethylcarbate can participate in nucleophilic substitution reactions, leading to alkoxycarbonylation and alkylation reactions.

Common Reagents and Conditions

Methylation: Common reagents include anilines, carboxylic acids, and phenols. Conditions often require elevated temperatures and pressures.

Substitution: Reagents such as potassium carbonate (K2CO3) are used to facilitate the reactions.

Major Products

Methylation: Produces methylated derivatives of the starting materials.

Substitution: Results in alkoxycarbonylated and alkylated products.

Scientific Research Applications

Solvent in Organic Synthesis

Dimethyl carbonate is widely used as a solvent in organic synthesis because of its ability to dissolve a broad range of organic compounds. It serves as an effective alternative to more hazardous solvents like methylene chloride and dichloromethane due to its low toxicity and biodegradability. Its solvent properties are particularly beneficial in the production of pharmaceuticals, agrochemicals, and specialty chemicals .

Properties of Dimethyl Carbonate as a Solvent

- Low Toxicity : Classified as a volatile organic compound exempt by the U.S. EPA, making it safer for industrial use .

- Biodegradability : Breaks down naturally, reducing environmental impact.

- Solubility Profile : Similar to common glycol ethers, allowing it to dissolve most common coating resins .

Methylating Agent

DMC is recognized for its role as a methylating agent in various chemical reactions. It can methylate anilines, carboxylic acids, and phenols, offering a safer alternative to traditional methylating agents like iodomethane and dimethyl sulfate. This property is particularly valuable in synthesizing pharmaceuticals where low toxicity is crucial .

Advantages Over Traditional Methylating Agents

- Lower Toxicity : Safer for laboratory and industrial environments.

- Eco-Friendly : Biodegradable and less harmful to the environment compared to conventional reagents .

Applications in Lithium-Ion Batteries

Dimethyl carbonate is employed in the production of lithium-ion batteries as a co-solvent. It contributes to the formation of a stable electrolyte interface that enhances battery performance. However, it is often used alongside other solvents to improve the effectiveness of the electrolyte film at negative electrode potentials .

Impact on Battery Performance

- Electrolyte Stability : Helps form an electronically insulating layer that is crucial for battery efficiency.

- Conductivity : Facilitates lithium ion conduction, although not as effective alone compared to mixtures with other solvents .

Alternative Fuel Additive

DMC is being explored as an alternative fuel additive due to its high oxygen content, which can improve combustion efficiency and reduce emissions of pollutants such as carbon monoxide and hydrocarbons. Preliminary studies indicate that blending DMC with diesel fuel can significantly reduce particulate matter emissions .

Benefits as a Fuel Additive

- Emission Reduction : Up to 76% reduction in particulate matter when blended with diesel .

- Sustainable Source : Can be produced from renewable resources, contributing to greener fuel options .

Production of Polycarbonates

Dimethyl carbonate plays a crucial role in the production of polycarbonates through transesterification processes. It serves as an intermediate for synthesizing diphenyl carbonate, which is then used to produce bisphenol-A-polycarbonate. This process is notable for being recyclable, allowing for the recovery of raw materials .

Environmental Impact and Sustainability

The increasing focus on sustainability has made DMC an attractive option across various applications. Its eco-friendly characteristics—such as being biodegradable and non-toxic—align with global efforts to reduce reliance on harmful chemicals and promote greener alternatives in manufacturing processes .

Mechanism of Action

Dimethylcarbate exerts its effects through nucleophilic substitution reactions. It acts as an ambident electrophile, undergoing BAc2- or BAl2-nucleophilic substitution to give alkoxycarbonylation and alkylation reactions. The molecular targets and pathways involved include the activation of stable carbonates to facilitate these reactions .

Comparison with Similar Compounds

Dimethylcarbate is compared with other similar compounds such as:

Dimethyl Sulfate: Unlike dimethyl sulfate, dimethylcarbate is less toxic and biodegradable.

Methyl Iodide: Dimethylcarbate is a weaker methylating agent but is preferred due to its lower toxicity.

Phosgene: Dimethylcarbate is a safer alternative to phosgene in the synthesis of urethanes, carbamates, and isocyanates.

List of Similar Compounds

- Dimethyl Sulfate

- Methyl Iodide

- Phosgene

Dimethylcarbate’s unique properties, such as its low toxicity and biodegradability, make it a valuable compound in various scientific and industrial applications.

Biological Activity

Dimethyl carbonate (DMC) is a versatile chemical compound with a range of biological activities and applications. It is primarily recognized for its role as a methylating agent in organic synthesis, but recent studies have highlighted its potential in various biological contexts, including toxicity assessments, environmental impact, and therapeutic uses. This article provides a comprehensive overview of the biological activity of DMC, supported by data tables, case studies, and detailed research findings.

Dimethyl carbonate is an eco-friendly solvent and reagent characterized by its low toxicity compared to traditional methylating agents like dimethyl sulfate and phosgene. It has been increasingly utilized in the production of biodiesel, pharmaceuticals, and as a solvent in coatings and adhesives due to its favorable environmental profile.

| Property | Value |

|---|---|

| Molecular Formula | C3H8O3 |

| Molecular Weight | 76.09 g/mol |

| Boiling Point | 90.7 °C |

| Density | 1.07 g/cm³ |

| Solubility | Slightly soluble in water |

| Miscibility | Miscible with alcohols |

Toxicological Profile

Recent studies have assessed the toxicity of DMC through various experimental models. A significant study involved repeated inhalation exposure of F344 rats to DMC at different concentrations (600, 1600, and 5000 ppm) over four weeks. The findings indicated that the liver was the primary target organ, but overall, DMC exhibited low toxicity levels compared to other methylating agents.

Case Study: Inhalation Toxicity Assessment

- Study Design : F344 rats were exposed to varying concentrations of DMC.

- Findings :

- Average concentrations in exposure chambers:

- T1: 599.26 ± 31.40 ppm

- T2: 1614.64 ± 80.79 ppm

- T3: 5106.83 ± 297.13 ppm

- Observations included body weight changes and biochemical tests indicating minimal adverse effects.

- Average concentrations in exposure chambers:

This study concluded that DMC can be safely handled under controlled conditions, reinforcing its status as a safer alternative in industrial applications .

Antioxidant Properties

DMC has been shown to enhance the antioxidant properties of certain compounds when used as a methylating agent. For instance, O-methylated flavonoids synthesized using DMC exhibited superior antioxidant activity compared to their non-methylated counterparts. This enhancement is attributed to improved stability and bioavailability of the methylated compounds .

Antimicrobial Effects

Research indicates that DMC can also exhibit antimicrobial properties when used in formulations with other active ingredients. Its application in food packaging materials has been evaluated for safety and efficacy in inhibiting microbial growth .

Environmental Impact

DMC's role as an environmentally benign solvent has been highlighted in studies focusing on its use in biodiesel production and as a replacement for more toxic solvents. Its low volatility and biodegradability contribute to reduced environmental risks associated with chemical manufacturing processes .

Summary of Research Findings

The following table summarizes key research findings related to the biological activity of dimethyl carbonate:

Table 2: Summary of Key Research Findings on DMC

Properties

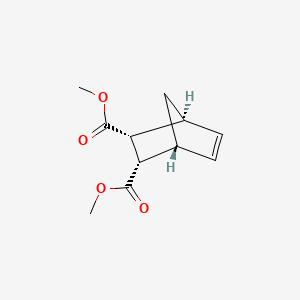

CAS No. |

39589-98-5 |

|---|---|

Molecular Formula |

C11H14O4 |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

dimethyl (1S,2R,3S,4R)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate |

InChI |

InChI=1S/C11H14O4/c1-14-10(12)8-6-3-4-7(5-6)9(8)11(13)15-2/h3-4,6-9H,5H2,1-2H3/t6-,7+,8-,9+ |

InChI Key |

VGQLNJWOULYVFV-SPJNRGJMSA-N |

SMILES |

COC(=O)C1C2CC(C1C(=O)OC)C=C2 |

Isomeric SMILES |

COC(=O)[C@H]1[C@@H]2C[C@H]([C@H]1C(=O)OC)C=C2 |

Canonical SMILES |

COC(=O)C1C2CC(C1C(=O)OC)C=C2 |

Key on ui other cas no. |

39589-98-5 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.